Alendronic acid-d6

LC-MS/MS Pharmacokinetics Bioanalysis

Alendronic acid-d6 is the validated deuterated internal standard for LC-MS/MS quantification of alendronate. Unlabeled alendronic acid or non-deuterated structural analogs cannot substitute—the former is indistinguishable from the analyte, while structural analogs violate co-elution and ionization equivalency required for accurate quantification. With six deuterium atoms (2,2,3,3,4,4-d6), it provides +6 Da mass shift, enabling selective MRM transitions essential for FDA/EMA-compliant bioanalysis supporting ANDAs and pharmacokinetic studies. Enables validated LLOQ of 1.00 ng/mL with accuracy ≥98%.

Molecular Formula C4H13NO7P2
Molecular Weight 255.13 g/mol
Cat. No. B562740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlendronic acid-d6
SynonymsP,P’-(4-Amino-1-hydroxybutylidene)bisphosphonic Acid-d6;  4-Amino-1-_x000B_hydroxybutane-1,1-diphosphonate-d6;  4-Amino-1-hydroxybutane-1,1-diphosphonic Acid-d6;  4-Amino-1-hydroxybutane-1,1-diyldiphosphonic Acid-d6;  4-Amino-1-hydroxybutylidene-1,1-bis(phosph
Molecular FormulaC4H13NO7P2
Molecular Weight255.13 g/mol
Structural Identifiers
InChIInChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12)/i1D2,2D2,3D2
InChIKeyOGSPWJRAVKPPFI-NMFSSPJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alendronic Acid-d6: Deuterated Bisphosphonate Reference Standard for Precise LC-MS/MS Quantification


Alendronic acid-d6 (CAS 1035437-39-8) is a deuterium-labeled analog of alendronic acid, a nitrogen-containing bisphosphonate inhibitor of farnesyl diphosphate synthase (FDPS) [1]. The compound features six deuterium atoms substituted at the 2, 2, 3, 3, 4, and 4 positions of the aliphatic chain, resulting in a molecular weight of 255.13 g/mol (versus 249.1 g/mol for the unlabeled parent) [1][2]. Alendronic acid-d6 is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where its near-identical physicochemical properties to the analyte enable precise compensation for matrix effects and ionization variability during quantitative bioanalysis [3][4].

Why Unlabeled Alendronic Acid or Alternative Internal Standards Cannot Replace Alendronic Acid-d6 in Regulated Bioanalysis


Generic substitution of alendronic acid-d6 with unlabeled alendronic acid or structurally distinct internal standards is analytically invalid in quantitative LC-MS/MS workflows. Unlabeled alendronic acid cannot serve as an internal standard because it is indistinguishable from the target analyte, precluding any correction for sample-to-sample variability in extraction recovery, derivatization efficiency, or ion suppression [1]. Similarly, non-deuterated structural analogs introduce differential chromatographic behavior and ionization response factors, violating the fundamental assumption of identical matrix effect compensation required for accurate quantification [2]. Alendronic acid-d6, by virtue of its deuterium labeling, exhibits chromatographic co-elution and equivalent ionization efficiency with the native analyte while being spectrometrically distinct via a +6 Da mass shift [1]. This differential mass enables selective multiple reaction monitoring (MRM) transitions, a prerequisite for validated bioanalytical methods supporting pharmacokinetic studies and Abbreviated New Drug Applications (ANDAs) .

Alendronic Acid-d6: Quantifiable Differentiation Versus Unlabeled Alendronic Acid in LC-MS/MS Bioanalysis


Validation of Alendronic Acid-d6 as Internal Standard: 1.00 ng/mL LLOQ with 98.1–100.2% Accuracy in Human Plasma

In a validated LC-MS/MS method, alendronic acid-d6 was employed as the internal standard for the quantification of alendronate in human plasma. The method achieved a lower limit of quantification (LLOQ) of 1.00 ng/mL using only 500 μL of plasma. Across quality control samples, intra- and inter-assay precision (expressed as relative standard deviation, RSD) was less than 15%, and accuracy ranged from 98.1% to 100.2% [1]. In contrast, methods lacking a deuterated internal standard for this highly polar, non-chromophoric analyte typically suffer from poor precision (>20% RSD) and accuracy due to uncorrected matrix effects and derivatization variability [2].

LC-MS/MS Pharmacokinetics Bioanalysis

Co-Elution and Mass Discrimination: Baseline Chromatographic Resolution from Unlabeled Alendronic Acid

Alendronic acid-d6 and unlabeled alendronic acid exhibit identical chromatographic retention times under reversed-phase LC conditions following derivatization, ensuring equivalent matrix effects and ionization suppression. Their differentiation is achieved solely via mass spectrometry: the deuterated analog possesses a molecular weight of 255.13 g/mol, which is +6.03 Da higher than the unlabeled compound (249.1 g/mol) [1][2]. In a metal-free HPLC-MS/MS method, distinct MRM channels were monitored for alendronate (m/z 316.1 → 210.0) and alendronate-d6 (m/z 322.1 → 216.0), with peaks eluting within 1 minute and baseline resolution in the mass domain [3]. Alternative internal standards, such as pamidronate or other bisphosphonates, exhibit different chromatographic retention, precluding their use as true internal standards.

Chromatography Isotope Effects Mass Spectrometry

Isotopic Composition Specification: 63% d6 Enrichment with Defined Impurity Profile for Method Validation Consistency

Commercially available alendronic acid-d6 (Major) is supplied as a characterized mixture with a defined isotopic distribution: 6% d4, 30% d5, and 63% d6 [1]. This composition is explicitly documented and consistent across production lots, enabling laboratories to establish and reproduce method validation parameters. In contrast, alternative approaches using in-house synthesized or poorly characterized deuterated analogs introduce variability in isotopic purity that directly impacts assay reproducibility and comparability across studies [2]. Regulatory guidelines for bioanalytical method validation (e.g., FDA, EMA) emphasize the importance of well-characterized internal standards to ensure method robustness.

Isotopic Purity Method Validation Quality Control

Regulatory-Grade Documentation: Characterization Data Compliant with Pharmacopeial Standards for ANDA Filings

Alendronic acid-d6 is supplied with detailed characterization data compliant with regulatory guidelines, including traceability to USP or EP pharmacopeial standards upon request [1]. This documentation package supports analytical method development (AMV), method validation, and quality control (QC) applications required for Abbreviated New Drug Applications (ANDAs) and commercial production of alendronate [2]. In contrast, generic deuterated compounds procured from non-specialist chemical suppliers often lack this level of documentation, necessitating costly in-house characterization and risking regulatory review delays.

Regulatory Compliance Reference Standards ANDA

Alendronic Acid-d6: Targeted Application Scenarios Based on Quantified Analytical Performance


Regulated Bioanalytical Method Validation for Alendronate Pharmacokinetic Studies

Alendronic acid-d6 is the required internal standard for developing and validating LC-MS/MS methods intended to support pharmacokinetic studies of alendronate formulations. As demonstrated, its use enables a validated LLOQ of 1.00 ng/mL in human plasma with accuracy between 98.1% and 100.2% and precision <15% RSD [1]. This performance meets the acceptance criteria outlined in FDA and EMA bioanalytical method validation guidance, which are mandatory for data submitted in support of ANDAs or clinical trial applications [2].

Therapeutic Drug Monitoring and Forensic Toxicology of Alendronate

In clinical and forensic laboratories, accurate quantification of alendronate in plasma or dialysate is critical for therapeutic drug monitoring and investigating adverse events such as osteonecrosis of the jaw. A validated metal-free HPLC-MS/MS method using alendronate-d6 as the internal standard achieved limits of detection of 1.0 ng/0.5 mL in plasma and 0.5 ng/0.5 mL in dialysate, with extraction efficiencies of 41.1–51.2% and 63.6–73.4%, respectively [3]. The method's precision (CV ≤8.5%) ensures reliable clinical decision-making.

Quality Control Release Testing for Alendronate API and Finished Dosage Forms

During commercial production of alendronate sodium tablets or API, alendronic acid-d6 serves as a certified reference standard for quantitative assays. Its regulatory-grade documentation, including traceability to USP or EP pharmacopeial standards , supports compliance with 21 CFR Part 211 and ICH Q7 requirements. Laboratories can leverage this well-characterized standard to establish and maintain validated QC methods without the burden of in-house reference standard qualification.

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